3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(thiophen-2-ylmethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NOS/c1-12-14(10-15-16(19)5-2-6-17(15)20)18(22)7-8-21(12)11-13-4-3-9-23-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMVVNBIYGWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CS2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16Cl2N2OS
- Molecular Weight : 367.30 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including the formation of the pyridinone core and subsequent substitution reactions to introduce the thienylmethyl and dichlorobenzyl groups. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have shown:
- Cell Lines Tested : Breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Mechanism : The compound's mechanism appears to involve disruption of microtubule dynamics, similar to known chemotherapeutics like combretastatin A-4 (CA-4) .
Structure-Activity Relationship (SAR)
SAR studies suggest that modifications to the thienylmethyl and dichlorobenzyl moieties can significantly impact biological activity. For instance:
- The presence of electron-withdrawing groups enhances potency.
- Substituents at specific positions on the thienyl ring influence binding affinity and selectivity towards cancer cells .
Study 1: Antiproliferative Evaluation
In a comparative study, the compound was evaluated alongside other pyridinone derivatives. The results indicated that:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against MCF-7 and HT-29 cell lines, suggesting moderate potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| This compound | HT-29 | 4.5 |
| CA-4 | MCF-7 | 0.016 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of how this compound affects cell cycle progression and apoptosis:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Substituent Position: The 2,6-dichlorobenzyl group in the target compound is critical for steric and electronic interactions. Evidence from collagenase inhibitors (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) shows that chlorine positioning affects binding affinity and π–π interactions with residues like Tyr201 .
- Heterocyclic Moieties : Replacing the thienylmethyl group with a triazole (as in the triazole-substituted analog) alters hydrogen-bonding capacity and solubility. Triazoles often enhance metabolic stability in drug design .
- Electron-Withdrawing Groups: The trifluoromethyl group in the 5-(trifluoromethyl)-pyridinone analog increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
